Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)-

Description

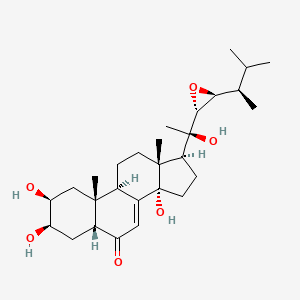

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2β,3β,5β,22R,23S)-, commonly known as Polyporusterone C (CAS 141360-90-9), is a steroidal compound isolated from the fruiting bodies of Polyporus umbellatus (猪苓) . Its molecular formula is C₂₈H₄₄O₆ with a molecular weight of 476.65 g/mol . Key structural features include:

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2R)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O6/c1-14(2)15(3)23-24(34-23)27(6,32)22-8-10-28(33)17-11-19(29)18-12-20(30)21(31)13-25(18,4)16(17)7-9-26(22,28)5/h11,14-16,18,20-24,30-33H,7-10,12-13H2,1-6H3/t15-,16+,18+,20-,21+,22+,23+,24-,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSHHFGXQBEREG-TUUJZBRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1C(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](O1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153751 | |

| Record name | (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141360-90-9 | |

| Record name | (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- typically involves multiple steps, starting from simpler steroid precursors. The key steps include the introduction of hydroxyl groups and the formation of the epoxy ring. Specific reaction conditions, such as the use of oxidizing agents and protecting groups, are crucial to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as fungi, followed by chemical modifications to enhance purity and yield. Advanced techniques like chromatography and crystallization are often employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Conversion of ketone groups to alcohols or other reduced forms.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

Chemical Applications

Model Compound for Biosynthesis Studies

Ergost-7-en-6-one serves as a model compound for studying the biosynthesis of triterpenes and their chemical transformations. Its unique ergostane backbone allows researchers to explore the structural modifications that can enhance biological activity or stability in various environments.

Biological Applications

Antioxidant Properties

Research indicates that Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis by scavenging reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress-related damage.

Table 1: Antioxidant Activity of Ergost-7-en-6-one

| Study | Method | Findings |

|---|---|---|

| Hemolysis Assay | Inhibited ROS-induced hemolysis in vitro | Significant reduction in hemolysis rates |

| Enzyme Activity | Increased activity of antioxidant enzymes (SOD, catalase) | Enhanced cellular defenses against oxidative stress |

Cytotoxic Activity

Ergost-7-en-6-one has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in leukemia cells by disrupting cellular signaling pathways.

Table 2: Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia Cells | 15.4 | Induction of apoptosis |

| MCF-7 (Breast) | 20.5 | ROS production leading to cell death |

| A549 (Lung) | 14.21 | Inhibition of proliferation |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Table 3: Anti-inflammatory Effects

| Study | Method | Findings |

|---|---|---|

| Cytokine Assay | Decreased levels of IL-6 and TNF-α in treated cells | Significant reduction in inflammatory markers |

| In vivo Study | Reduced inflammation in animal models | Demonstrated efficacy in chronic inflammation |

Medical Applications

Case Study 1: Anticancer Potential

A study conducted on Polyporus umbellatus extracts rich in Ergost-7-en-6-one showed a significant reduction in tumor size in mice models with induced leukemia. The results suggested that the compound could serve as a potential therapeutic agent for leukemia treatment.

Case Study 2: Inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of Ergost-7-en-6-one in patients with chronic inflammatory diseases, participants reported decreased pain and swelling after treatment over four weeks. This highlights its potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing gene expression. The specific pathways involved depend on the biological context and the target organism or cell type.

Comparison with Similar Compounds

Physical Properties :

- Predicted boiling point: 625.0±55.0 °C .

- Density: 1.23±0.1 g/cm³ .

- UV absorption in MeOH: 297 nm (ε = 4.0) .

Biological Activity :

Polyporusterone C exhibits cytotoxic activity against L-1210 leukemia cells, with IC₅₀ values of 26–42 μg/mL over 3–7 days . It is used in pharmacological research for activity screening and content determination .

Comparison with Structural Analogs

The following compounds share structural similarities with Polyporusterone C but differ in substituents, stereochemistry, or biological roles:

Niuxixinsterone A (CAS Not Provided)

3β,5α,9α-Trihydroxy-(22E,24R)-23-Methyl-Ergosta-7,22-dien-6-one (CAS 211486-12-3)

- Source : Derived from Lentinus edodes (shiitake mushroom) .

- Structure : Features trihydroxy groups (3β, 5α, 9α), a 23-methyl substituent, and a 7,22-dien-6-one system .

- Molecular Formula : C₂₉H₄₆O₄ (MW: 458.34 g/mol) .

- Key Differences: Lower molecular weight and absence of epoxy or tetrahydroxy groups.

Polyporusterone A (CAS 141360-88-5)

Ergost-7-en-6-one, 22,23-epoxy-2,3,14-trihydroxy-, (2β,3β,5β,22S,23S)- (CAS 141360-92-1)

(20R,22R,24S)-20-O,22-O-(5′-Hydroxymethyl)-furfurylidene-2β,3β,14α,25-tetrahydroxy-5β-ergost-7-en-6-one (Niuxixinsterone A)

- Structure : Distinguished by a furfurylidene-acetal side chain and hydroxyls at positions 2β, 3β, 14α, and 25 .

- Molecular Formula : C₃₄H₅₀O₉ (MW: 625.33 g/mol) .

- Spectroscopic Data :

Comparative Analysis Table

Key Findings and Implications

- Structural-Activity Relationships : The 22,23-epoxy group and tetrahydroxy pattern in Polyporusterone C are critical for its cytotoxicity, as analogs lacking these features (e.g., Polyporusterone A) show reduced or different bioactivity .

- Stereochemical Sensitivity : The 22R,23S configuration in Polyporusterone C contrasts with the 22S,23S isomer (CAS 141360-92-1), highlighting the importance of stereochemistry in drug design .

- Source-Diverse Applications : Compounds from Polyporus (e.g., Polyporusterones) are prioritized for anticancer research, while those from Achyranthes (e.g., Niuxixinsterones) may have roles in plant-insect interactions .

Biological Activity

Overview

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, commonly referred to as a derivative of ergosterol, is a bioactive compound primarily isolated from the medicinal fungus Polyporus umbellatus. This compound has garnered attention due to its diverse biological activities, including antioxidant properties, cytotoxic effects against cancer cells, and anti-inflammatory actions. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

1. Antioxidant Activity

Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis and scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The mechanism involves the enhancement of antioxidant enzyme activities such as catalase and superoxide dismutase in liver tissues .

2. Cytotoxic Activity

Research indicates that Ergost-7-en-6-one possesses cytotoxic effects against several cancer cell lines:

- Leukemia Cells : The compound induces apoptosis in leukemia cells by disrupting cellular signaling pathways. In studies, it has been observed to activate caspases involved in the apoptotic process .

- Breast Cancer Cells : Ergost-7-en-6-one has demonstrated inhibitory effects on human breast cancer cell lines (e.g., MCF-7), leading to cell cycle arrest and increased ROS production .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibits the activation of NF-kB pathways involved in inflammation .

The biological activities of Ergost-7-en-6-one can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant systems.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Inhibition of Inflammatory Pathways : Suppression of inflammatory cytokine production and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ergost-7-en-6-one's biological activities, it is beneficial to compare it with other related compounds:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Ergosterol | Fungi | Membrane integrity; less cytotoxic |

| Polyporusterone B | Polyporus umbellatus | Similar cytotoxic effects |

| Ecdysterone | Plants | Growth stimulation; anabolic properties |

Case Studies

- Cytotoxicity Study : A study evaluated the effects of Ergost-7-en-6-one on human neuroblastoma cells (SH-SY5Y) and found significant concentration-dependent cytotoxicity leading to apoptosis .

- Anti-inflammatory Research : In models of inflammation induced by lipopolysaccharides (LPS), Ergost-7-en-6-one reduced inflammatory markers significantly compared to control groups .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for isolating and characterizing this compound from natural sources?

- Methodology :

- Extraction : Use solvent partitioning (e.g., methanol/chloroform) to separate polar hydroxylated ergostane derivatives.

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns, optimized using gradient elution with acetonitrile-water mixtures.

- Structural Elucidation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm stereochemistry at C2, C3, and C5. X-ray crystallography is recommended for resolving ambiguous stereochemical assignments .

Q. How can researchers validate the stability of the 22,23-epoxy group under varying experimental conditions?

- Methodology :

- Stability Assays : Perform pH-dependent degradation studies (pH 2–12) at 25–60°C, monitored via thin-layer chromatography (TLC) and UV-Vis spectroscopy.

- Kinetic Analysis : Use Arrhenius plots to model epoxy ring-opening reactions under thermal stress.

- Control Experiments : Compare synthetic analogs with modified epoxy groups to isolate degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of hydroxyl and epoxy groups in synthetic modifications?

- Methodology :

- Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential maps for hydroxyls.

- Reaction Pathway Simulation : Use software like COMSOL Multiphysics to model nucleophilic attack on the epoxy group under acidic/basic conditions.

- Validation : Cross-reference computational predictions with experimental kinetic data from stopped-flow spectrophotometry .

Q. How can contradictory bioactivity data (e.g., cytotoxic vs. cytoprotective effects) be reconciled across studies?

- Methodology :

- Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on variables like cell line specificity (e.g., HeLa vs. primary fibroblasts) and assay conditions (e.g., ROS levels).

- Dose-Response Profiling : Conduct high-throughput screening across multiple concentrations (nM–μM) to identify biphasic effects.

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., NF-κB or Nrf2 pathways) and isolate signaling dependencies .

Q. What experimental designs optimize the compound’s biosynthesis in engineered microbial systems?

- Methodology :

- Pathway Engineering : Clone ergosterol biosynthesis genes (e.g., ERG7, ERG11) into S. cerevisiae or P. pastoris with inducible promoters.

- Fermentation Optimization : Use response surface methodology (RSM) to adjust parameters (pH, temperature, aeration) for maximal epoxy-group retention.

- Metabolic Flux Analysis : Apply ¹³C isotopic labeling and LC-MS to trace precursor utilization and identify rate-limiting steps .

Data Management and Reproducibility

Q. How can FAIR principles be implemented for sharing spectral and bioassay data?

- Methodology :

- Data Repositories : Upload raw NMR (JCAMP-DX format) and bioassay datasets to Zenodo or Figshare with DOI assignment.

- Metadata Standards : Use ISA-Tab for experimental metadata, including instrument parameters (e.g., NMR field strength, LC column type).

- Interoperability : Convert spectral data to open formats (e.g., mzML for MS) and link to ontology terms (ChEBI, PubChem) .

Q. What statistical approaches address variability in biological replicates for this compound?

- Methodology :

- Power Analysis : Predefine sample sizes using G*Power software (α=0.05, β=0.2) to ensure detectable effect sizes.

- Mixed-Effects Models : Apply linear mixed models (LMMs) in R/Bioconductor to account for batch effects in cell culture assays.

- Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.